4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-pyrrolo[3,4-d]pyrimidine-2,5-dione features a pyrrolo[3,4-d]pyrimidine core, a nitrogen-rich heterocyclic scaffold known for its pharmacological versatility . Key structural elements include:
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-17-15-12(8-21(17)7-11-2-1-5-24-11)19-18(23)20-16(15)10-3-4-13-14(6-10)26-9-25-13/h1-6,16H,7-9H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSXUGGADPHMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzo[d][1,3]dioxole and furan derivatives.
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Coupling Reactions: The benzo[d][1,3]dioxole and furan moieties are introduced through coupling reactions, often mediated by catalysts such as CuI and bases like NaHCO3 in solvents like acetonitrile.
Final Assembly: The final product is obtained through purification and characterization steps, ensuring the desired compound’s purity and structure.
Chemical Reactions Analysis
4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]dioxole or furan rings, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and neurological disorders.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and biological activities of related compounds:
Key Comparative Insights
Substituent Effects :
- The 1,3-benzodioxole group in the target compound may improve membrane permeability compared to 1,2,3-triazole analogs (e.g., Compound 3, IC50 = 17.8 μM) due to higher lipophilicity .
- Fluorinated analogs exhibit sub-micromolar potency in ovarian cancer models, highlighting the role of halogenation in enhancing target engagement .
Biological Activity: Antitumor Efficacy: Compound 3 (IC50 = 2.03 μM) and fluorinated derivatives (IC50 = 0.1–1.2 μM) outperform non-fluorinated analogs, suggesting electronegative groups enhance cytotoxicity . Spiro Derivatives: Rigid spiro architectures in pyrrolo[3,4-d]pyrimidines shift activity toward COX inhibition (60–70% inhibition at 10 μM) rather than antiproliferation, illustrating scaffold-dependent bioactivity .
Electronic Properties :
- Pyrido[2,3-d]pyrimidines (6a–d) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, correlating with stability and charge-transfer interactions. The target compound’s furan and benzodioxole groups may further modulate its electronic profile .
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The structure of the compound can be summarized as follows:
- IUPAC Name : 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Molecular Formula : C₁₅H₁₁N₃O₃
- Molecular Weight : 281.27 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to the target molecule have shown effective inhibition of cell proliferation in various cancer cell lines. For example, a related compound inhibited the proliferation of acute biphenotypic leukemia MV4-11 cells with an IC₅₀ value of approximately 0.3 µM .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated:
- Cholinesterase Inhibition : Certain derivatives have demonstrated selective inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases. The selectivity index for some derivatives was reported to be around 10 to 34 times more effective than standard inhibitors like rivastigmine .
Study on Anticancer Properties
A study conducted on various pyrrolo[3,4-d]pyrimidine derivatives highlighted their effectiveness against several cancer types. The study utilized a range of biological assays to determine the growth inhibition rates across different cell lines. The results indicated that compounds with similar structural motifs to our target compound showed promising anticancer activities with dose-dependent responses.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (Leukemia) | 0.3 | Cell cycle arrest via p70S6K inhibition |
| MOLM13 (Leukemia) | 1.2 | Downregulation of phospho-ERK1/2 |
Neuroprotective Effects
Another aspect explored was the neuroprotective effects against oxidative stress in neuronal cells. The compound's structural features suggest potential interactions with cellular pathways involved in neuroprotection.
Discussion
The biological activity of 4-(2H-1,3-benzodioxol-5-yl)-6-[(furan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione indicates a multifaceted potential in therapeutic applications. Its ability to inhibit specific enzymes related to neurodegeneration and its anticancer properties make it a candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
